cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid
Description
Properties
CAS No. |
735274-67-6 |
|---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1S,2S)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-14(11-5-3-6-12(8-11)16(20)21)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m0/s1 |
InChI Key |
MAUMNNKUSFXYAU-GWCFXTLKSA-N |
SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the corresponding aldol product. This intermediate is then subjected to oxidation and subsequent cyclization to yield the desired compound. The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while oxidation can produce more highly oxidized compounds.
Scientific Research Applications
Overview
cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its unique structure, characterized by a cyclohexane ring with a carboxylic acid group and a nitrophenyl moiety, contributes to its diverse applications.
Scientific Research Applications
The applications of this compound span several domains:
Medicinal Chemistry
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. The mechanism involves interactions with bacterial enzymes and cellular components, potentially disrupting vital processes .
- Anticancer Activity : Research indicates that the compound may possess anticancer properties through its ability to induce apoptosis in cancer cells. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular targets .
Organic Synthesis
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution .
- Chiral Auxiliary : Its chiral nature makes it useful as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .
Biological Mechanisms
- The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds, enhancing its binding affinity to proteins and enzymes involved in metabolic pathways .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Properties
In vitro studies demonstrated that this compound induces apoptosis in specific cancer cell lines. Mechanistic studies revealed that it activates caspases involved in the apoptotic pathway, suggesting its potential use in cancer therapeutics.
Mechanism of Action
The mechanism by which cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs differing in substituent type (e.g., nitro, trifluoromethyl), substituent position (ortho, meta, para), and cyclohexane substitution site (positions 2 vs. 4). Key findings are summarized below:
Substituent Position on the Phenyl Ring
Nitro Group Variations
- Key Differences: Meta-nitro (target): Moderate steric effects and electronic withdrawal, balancing reactivity and stability. Para-nitro: Maximizes resonance stabilization but may reduce solubility due to symmetry .
Trifluoromethyl Group Variations
Biological Activity
Overview
cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C15H17NO5 and a molecular weight of 291.30 g/mol. This compound features a cyclohexane ring substituted with a carboxylic acid group and a 2-oxo-2-(3-nitrophenyl)ethyl group, making it a significant molecule in organic synthesis and medicinal chemistry. The compound's potential biological activities, particularly its antimicrobial and anticancer properties, are of considerable interest in research.
The synthesis typically involves the reaction of cyclohexanone with 3-nitrobenzaldehyde, often using strong bases and oxidizing agents to facilitate the formation of the desired product. The reaction conditions are crucial for optimizing yield and purity, which are essential for subsequent biological evaluations .
The biological activity of this compound is thought to arise from its interactions with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. Additionally, the carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, influencing the compound's selectivity and activity against specific biological targets .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar nitrophenyl derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating strong efficacy compared to standard antibiotics like ciprofloxacin .
Anticancer Potential
The anticancer activity of this compound has also been explored. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various nitrophenyl derivatives, including those structurally related to this compound. The results indicated that compounds with similar functional groups exhibited MIC values significantly lower than traditional antibiotics, highlighting their potential as alternative therapeutic agents .
- Anticancer Activity : In a recent investigation into the effects of nitrophenyl derivatives on cancer cells, it was found that these compounds could inhibit cell proliferation and induce apoptosis in breast cancer cell lines. The study suggested that the mechanism involved reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be elucidated using spectroscopic and crystallographic methods?
- Methodology : Combine X-ray crystallography (for absolute stereochemistry) with NMR spectroscopy (for proton/carbon assignments and spatial analysis). For example, ¹H-¹H NOESY can identify through-space interactions to confirm cis-configuration. X-ray data from structurally similar compounds (e.g., constrained cyclohexane derivatives) validate bond angles and torsional strain .
Q. What safety precautions are critical when handling nitroaromatic derivatives like this compound?
- Methodology : Follow protocols for nitro-containing compounds:
- Use explosion-proof equipment due to potential thermal instability.
- Wear nitrile gloves and eye protection to avoid skin/eye contact.
- Ensure fume hood ventilation during synthesis to mitigate inhalation risks (refer to SDS guidelines for analogous nitroaromatics) .
Advanced Research Questions
Q. How can fluorescence decay kinetics and molecular mechanics simulations resolve rotamer populations in constrained cyclohexane derivatives?
- Methodology :
Perform time-resolved fluorescence spectroscopy to measure biexponential decay lifetimes (e.g., 3.1 ns and 0.3 ns in similar compounds).
Use molecular mechanics (e.g., AMBER or CHARMM force fields) to predict chi(1) and chi(2) rotamer distributions.
Correlate amplitude ratios of decay components with predicted rotamer populations (e.g., 80% vs. 20% in ) .
Q. What experimental approaches quantify excited-state proton and electron transfer rates in nitro-substituted cyclohexane carboxylic acids?
- Methodology :
- Proton transfer : Conduct H-D exchange experiments under fluorescence quenching conditions to measure exchange rates at specific positions (e.g., indole C4 in analogous systems) .
- Electron transfer : Analyze temperature-dependent fluorescence lifetimes (Arrhenius plots) to determine activation energies for electron transfer between the nitro group and carboxylate .
Q. What stereoselective synthetic routes achieve high cis-selectivity in cyclohexane carboxylates with aromatic ketone substituents?
- Methodology :
- Use acid-catalyzed cyclization (e.g., BF₃·Et₂O) to enforce cis-configuration via chair transition states.
- Optimize enantiomeric purity via chiral auxiliaries or asymmetric hydrogenation (refer to stereoselective syntheses of cyclohexenyl nucleosides in ) .
Q. How do intramolecular interactions (e.g., steric hindrance, H-bonding) influence conformational stability in this compound?
- Methodology :
- Perform DFT calculations to map potential energy surfaces for cyclohexane ring puckering and substituent orientations.
- Validate with variable-temperature NMR to detect restricted rotation or atropisomerism .
Data Contradiction Analysis
Q. How to resolve discrepancies between predicted and observed fluorescence decay profiles in constrained cyclohexane derivatives?
- Methodology :
- Re-examine force field parameters in simulations (e.g., dihedral angle constraints).
- Test solvent effects (polarity, viscosity) on rotamer equilibria using time-correlated single-photon counting (TCSPC) .
Methodological Best Practices
Q. What purification strategies ensure enantiomeric purity of cis-configured cyclohexane carboxylic acids?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
